molecular formula C16H24N2O2 B4703007 2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide

2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B4703007
M. Wt: 276.37 g/mol
InChI Key: DQAUUWZCLKMNII-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide is a chemical compound that belongs to the class of phenoxyacetamides. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a phenoxy group attached to an acetamide moiety, which is further linked to a propyl-substituted piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide typically involves the reaction of 1-propylpiperidine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 1-propylpiperidine and phenoxyacetyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.

    Procedure: 1-propylpiperidine is added to a solution of phenoxyacetyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by extraction, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy acids.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenoxy acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are subjects of ongoing research, but it is believed that the phenoxy and piperidine moieties play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(1-phenylethyl)acetamide
  • 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs

Uniqueness

2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide is unique due to its specific structural features, such as the propyl-substituted piperidine ring, which may confer distinct pharmacological properties compared to other phenoxyacetamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-phenoxy-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-10-18-11-8-14(9-12-18)17-16(19)13-20-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAUUWZCLKMNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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